molecular formula C14H17ClN2O2S B2820000 3-chloro-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)benzenesulfonamide CAS No. 1421584-90-8

3-chloro-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)benzenesulfonamide

Cat. No.: B2820000
CAS No.: 1421584-90-8
M. Wt: 312.81
InChI Key: HYKBVNTXBNLPGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)benzenesulfonamide is a complex organic compound that features a pyrrolidine ring, a but-2-yn-1-yl chain, and a benzenesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the pyrrolidine ring and the but-2-yn-1-yl chain. The final step involves the sulfonation of the benzene ring and the introduction of the chlorine atom. Common reagents used in these reactions include pyrrolidine, but-2-yne, and benzenesulfonyl chloride. The reactions are usually carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. The reactions are typically carried out under specific conditions, such as controlled temperatures and inert atmospheres, to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols. Substitution reactions can introduce various functional groups, such as halogens or nitro groups .

Scientific Research Applications

3-chloro-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)benzenesulfonamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-chloro-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other sulfonamides and pyrrolidine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

3-chloro-N-(4-pyrrolidin-1-ylbut-2-ynyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN2O2S/c15-13-6-5-7-14(12-13)20(18,19)16-8-1-2-9-17-10-3-4-11-17/h5-7,12,16H,3-4,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYKBVNTXBNLPGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC#CCNS(=O)(=O)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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